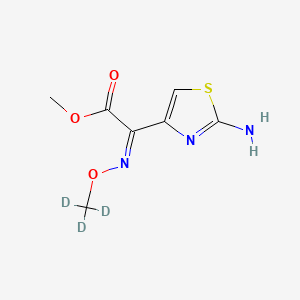
Sulindac sulfide-acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac sulfide-acyl-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C26H25FO8S and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent anti-inflammatoire
Le sulindac, dont le sulindac sulfide-acyl-b-D-glucuronide est dérivé, est un agent anti-inflammatoire bien connu . Il est parfois utilisé comme adjuvant dans le traitement antitumoral .
Activité antitumorale
Le sulindac et ses dérivés, dont le this compound, ont été testés pour leur activité antitumorale . Ils ont été testés contre des cellules malignes de glioblastome U-87, de cancer du sein humain MCF-7, de carcinome hépatocellulaire du foie humain HepG2, de cancer du côlon humain CaCo-2 et de cancer du col de l'utérus humain HeLa .
Prévention de la carcinogénèse du côlon
Le sulindac et ses métabolites ont montré des effets intéressants dans la prévention de la carcinogénèse du côlon . Ceci a été démontré lors d'essais chez l'homme, y compris leurs propriétés potentielles en tant qu'agents antiapoptotiques .
Blocage de la synthèse des prostaglandines
Le sulindac sulfide, un métabolite du sulindac, bloque la synthèse des prostaglandines . Cette propriété pourrait potentiellement être exploitée dans le secteur biomédical pour le traitement de diverses affections.
Traitement de la polyarthrite rhumatoïde et de l'arthrose
Le this compound est un composé hautement efficace utilisé dans le secteur biomédical, montrant un potentiel énorme pour l'étude des affections associées à l'inflammation comme la polyarthrite rhumatoïde et l'arthrose .
Implications pharmacologiques
La formation d'acyl glucuronides à partir de médicaments carboxylés a d'importantes implications pharmacologiques . Cela inclut la possibilité que l'acyl glucuronide soit pharmacologiquement actif et la capacité des acyl glucuronides à subir à la fois une hydrolyse spontanée et enzymatique
Mécanisme D'action
Target of Action
The primary targets of Sulindac Sulfide-acyl-b-D-glucuronide are the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .
Mode of Action
This compound is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This disruption can affect various downstream effects, as prostaglandins play a role in a variety of physiological processes, including inflammation and pain sensation .
Pharmacokinetics
This compound is a prodrug that is metabolized in the body to produce an active sulfide compound . This metabolite undergoes enterohepatic circulation, which helps maintain constant blood levels of the compound . The compound and its metabolites are primarily excreted in the urine, with a small amount of the sulfide metabolite also being eliminated in the urine .
Result of Action
The result of the action of this compound is a decrease in the synthesis of prostaglandins, leading to reduced inflammation and pain . This makes it effective as a non-steroidal anti-inflammatory drug (NSAID), used in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s action can be affected by the patient’s liver function, as the drug is metabolized in the liver to produce the active sulfide compound .
Analyse Biochimique
Biochemical Properties
Sulindac Sulfide Acyl-β-D-Glucuronide is known for its potential in studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis. It impedes prostaglandin synthesis, conferring anti-inflammatory attributes.
Cellular Effects
It is known to be an effective non-steroidal anti-inflammatory agent.
Molecular Mechanism
It is thought to primarily mediate its action by inhibiting prostaglandin synthesis .
Propriétés
Numéro CAS |
59973-78-3 |
|---|---|
Formule moléculaire |
C26H25FO8S |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1 |
Clé InChI |
FWLAXSAVBCVJBU-UBTHQZBOSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérique |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
β-D-Glucopyranuronic Acid (Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetate]; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)







